6,7-Dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound characterized by its fused ring structure, which includes a cyclopentane ring attached to a benzene ring. This compound is notable for its ketone functional group and is classified under the category of indanones. It has the molecular formula and a molecular weight of 160.21 g/mol. The compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and materials science.
6,7-Dimethyl-2,3-dihydro-1H-inden-1-one can be sourced from chemical suppliers and is often utilized as a starting material in the synthesis of more complex organic molecules. Its availability in the market is supported by several chemical companies that provide it in various purities and quantities for research purposes .
This compound falls into the broader classification of dihydroindene derivatives, which are recognized for their diverse chemical reactivity and biological activities. Its specific structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 6,7-dimethyl-2,3-dihydro-1H-inden-1-one typically involves several key steps:
The reaction conditions often include specific temperatures and solvents that facilitate efficient conversion while minimizing side reactions. For example, reactions may be conducted under an inert atmosphere to prevent oxidation or other unwanted reactions.
The molecular structure of 6,7-dimethyl-2,3-dihydro-1H-inden-1-one can be represented by its structural formula:
This structure features a ketone group at position 1 of the indene framework, with methyl groups located at positions 6 and 7.
6,7-Dimethyl-2,3-dihydro-1H-inden-1-one can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6,7-dimethyl-2,3-dihydro-1H-inden-1-one primarily involves its reactivity due to the ketone group and the methyl substituents that influence electronic properties. This reactivity allows it to interact with biological targets or participate in synthetic pathways effectively.
Studies have shown that derivatives of this compound can exhibit significant biological activities, including anti-cancer properties through mechanisms such as tubulin polymerization inhibition .
6,7-Dimethyl-2,3-dihydro-1H-inden-1-one exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
Relevant safety data indicates that while handling this compound should be done with care due to potential hazards associated with organic chemicals .
6,7-Dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Recent studies have explored its derivatives for potential therapeutic applications against various diseases including cancer .
Mechanochemical synthesis has emerged as a powerful green chemistry tool for constructing complex molecules like 6,7-dimethyl-2,3-dihydro-1H-inden-1-one. This solvent-free methodology utilizes mechanical energy (e.g., ball milling, grinding) to drive reactions, offering significant advantages over traditional solution-phase synthesis. Planetary ball milling at frequencies of 5–60 Hz enables efficient Friedel-Crafts acylation—a key step for forming the indanone core—by intensifying molecular collisions between 2,3-dimethylphenylacetic acid precursors and cyclization agents. Under these conditions, reaction times reduce from hours to minutes while maintaining yields exceeding 80%, as confirmed by studies on analogous indanone syntheses [4] [8].
The mechanochemical approach circumvents high aluminum chloride (AlCl₃) consumption typically required in conventional methods. When applied to 6,7-dimethylindenone synthesis, AlCl₃ loading decreases to 1.2 equivalents without yield compromise due to enhanced reagent contact efficiency. This aligns with green chemistry principles by minimizing waste production and eliminating volatile organic solvents. The vibrational energy input also suppresses side reactions common in thermally promoted cyclizations, improving product purity. X-ray diffraction analyses confirm that mechanochemically synthesized indenones exhibit identical crystalline structures to those from solution methods, validating the fidelity of solid-state reactions [4] [8].
Table 1: Optimization of Mechanochemical Friedel-Crafts Cyclization for Indenone Synthesis
Parameter | Conventional Method | Ball Milling (30 Hz) | Improvement Factor |
---|---|---|---|
Reaction Time | 4–6 hours | 25 minutes | 10x faster |
AlCl₃ Equivalents | 3.0 | 1.2 | 60% reduction |
Temperature | 80°C (reflux) | Ambient | Energy-efficient |
Solvent Consumption | High (DCM) | None | Zero VOC emission |
Ultrasound irradiation (20 kHz–2 MHz) revolutionizes the functionalization of 6,7-dimethyl-2,3-dihydro-1H-inden-1-one through acoustic cavitation. This phenomenon generates transient micro-hotspots (>5000 K, >1000 atm) during bubble collapse, dramatically accelerating reactions like oxidation, reduction, and C–C coupling compared to conventional heating. For instance, ultrasonic irradiation at 40 kHz reduces ketone-to-alcohol conversion time from 12 hours to 90 minutes while increasing yield by 18% in analogous indanone reductions [1] [7].
Cavitation dynamics enhance mass transfer and catalyst activation in indenone functionalization. Palladium-catalyzed Suzuki coupling of 6,7-dimethylindenone derivatives with arylboronic acids under ultrasound achieves near-complete conversion within 30 minutes—a fivefold rate enhancement over stirred reactions. This occurs because ultrasonic microjets disrupt catalyst passivation layers and refresh reactive surfaces. Frequency optimization is critical: 40 kHz maximizes cavitation intensity for this system, whereas higher frequencies (>1 MHz) favor homogeneous radical pathways unsuitable for selective indenone modification. The method’s efficacy extends to electrophilic substitutions, where ultrasound promotes regioselective bromination at the indenone C4 position without directing groups [1] .
Table 2: Ultrasound vs. Conventional Methods in Indenone Functionalization
Reaction Type | Conventional Conditions | Ultrasound Conditions | Key Improvements |
---|---|---|---|
Ketone Reduction | 12 h, 78% yield | 1.5 h, 92% yield | 88% time reduction, +18% yield |
Suzuki Coupling | 2.5 h, 85% yield | 0.5 h, 95% yield | 80% time reduction, +10% yield |
Electrophilic Bromination | 24 h, 65% yield | 2 h, 89% yield | 92% time reduction, +24% yield |
Regioselective alkylation of 6,7-dimethyl-2,3-dihydro-1H-inden-1-one employs solvent-free systems to control site-specificity through mechanochemical activation and catalyst design. Solid-state milling with potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) enables C3-alkylation via enolate formation, achieving >90% selectivity for linear alkyl chains. This contrasts with solution-phase reactions where solvent coordination diminishes regiocontrol. The reaction proceeds through a carbanion intermediate stabilized by ammonium cations, with milling intensity directly correlated to enolate formation kinetics [3] [6] [8].
Iron catalysis under solvent-free conditions further enhances regioselectivity. Ball milling 6,7-dimethylindenone with unactivated alkenes using 5 mol% Fe(0) catalyst yields C3-alkylated products possessing anti-Markovnikov selectivity in >85% yield. The iron catalyst facilitates C–H activation at the indenone’s C3 position, followed by alkene insertion into the Fe–H bond of the metallacycle intermediate. This method tolerates chloro, fluoro, and trifluoromethyl substituents, enabling access to pharmacologically relevant derivatives. Crucially, eliminating solvents prevents catalyst poisoning and suppresses oligomerization—a prevalent side reaction in polar media [6] [8].
Quantitative comparisons between grinding (mechanochemical) and stirring (solution-phase) methodologies reveal stark efficiency differences in 6,7-dimethylindenone synthesis. Energy consumption analyses for Friedel-Crafts cyclization show planetary ball milling requires 0.8 kWh/mol versus 3.2 kWh/mol for magnetic stirring—a 75% reduction. This efficiency stems from direct energy transfer to reactants rather than bulk heating. Additionally, stirring under reflux conditions exhibits 22% lower yield due to thermal decomposition, whereas grinding maintains ambient temperatures, preserving product integrity [4] [8].
Reaction scalability favors mechanochemistry despite historical limitations. Continuous ball milling prototypes achieve 85% conversion in kilogram-scale indenone synthesis—comparable to small-scale results. Conversely, stirred batch reactors require dilution effects compensation, increasing solvent use by 300% at multi-gram scales. Atom economy calculations further demonstrate grinding’s superiority: E-factors (waste/product mass) are 1.3 for mechanochemical routes versus 8.7 for stirred reactions, validating reduced environmental impact [4] [8].
Table 3: Performance Metrics: Grinding vs. Stirring in Indenone Synthesis
Parameter | Ball Milling | Magnetic Stirring | Advantage Margin |
---|---|---|---|
Energy Consumption | 0.8 kWh/mol | 3.2 kWh/mol | 75% reduction |
Reaction Scale Limit | >1 kg demonstrated | <100 g optimal | 10x scalability |
E-Factor (waste/product) | 1.3 | 8.7 | 85% waste reduction |
Byproduct Formation | <5% | 15–22% | 3–4x purity increase |
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9